molecular formula C29H30N2O2 B10863388 11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10863388
M. Wt: 438.6 g/mol
InChI Key: IVLPLGXVTUYFOW-UHFFFAOYSA-N
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Description

11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One common method involves the use of propylphosphonic anhydride (T3P®) as a coupling agent. The reaction typically starts with the condensation of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aromatic aldehyde under optimized conditions to form the desired benzodiazepine scaffold .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for efficient and controlled synthesis, reducing the risk of side reactions and improving yield. The use of microreactors and automated systems can further enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, including anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine binding site on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Oxazepam: A benzodiazepine with anxiolytic and hypnotic properties.

Uniqueness

11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique substitution pattern and the presence of the methoxy group may influence its binding affinity and selectivity for various receptors .

Properties

Molecular Formula

C29H30N2O2

Molecular Weight

438.6 g/mol

IUPAC Name

6-(4-methoxyphenyl)-9-phenyl-5-propyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H30N2O2/c1-3-17-31-26-12-8-7-11-24(26)30-25-18-22(20-9-5-4-6-10-20)19-27(32)28(25)29(31)21-13-15-23(33-2)16-14-21/h4-16,22,29-30H,3,17-19H2,1-2H3

InChI Key

IVLPLGXVTUYFOW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)OC

Origin of Product

United States

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